molecular formula C27H32N4O5 B2860620 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 921479-32-5

2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2860620
CAS No.: 921479-32-5
M. Wt: 492.576
InChI Key: SJPDUNQUBSLSCN-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide is a potent and selective research chemical of significant interest in neuropharmacology. Its primary research value lies in its high-affinity dual activity as a serotonin 5-HT1A receptor antagonist and a phosphodiesterase-4 (PDE4) inhibitor . This unique mechanistic profile makes it a critical tool for investigating complex intracellular signaling pathways, particularly the cross-talk between G-protein coupled receptor (GPCR) systems and secondary messenger cascades like cyclic adenosine monophosphate (cAMP). Researchers utilize this compound in vitro to probe the roles of 5-HT1A and PDE4 in neurological processes , with applications in the study of depression, cognition, and neurodegenerative disease models. By concurrently blocking the inhibitory 5-HT1A receptor and preventing the degradation of cAMP, it induces a robust and sustained increase in intracellular cAMP levels, facilitating the study of downstream effects on gene transcription and neuronal plasticity. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O5/c1-34-22-10-8-20(9-11-22)30-14-12-29(13-15-30)17-21-16-24(32)26(36-3)18-31(21)19-27(33)28-23-6-4-5-7-25(23)35-2/h4-11,16,18H,12-15,17,19H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPDUNQUBSLSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NC4=CC=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Dihydropyridine Formation

A mixture of ethyl acetoacetate , ammonium acetate , and formaldehyde undergoes cyclization in ethanol under reflux to yield 1,4-dihydropyridine-3,5-dicarboxylate. Subsequent oxidation with hydrogen peroxide or potassium permanganate generates the 4-pyridone derivative.

Key Reaction Conditions :

Reagent Solvent Temperature Yield
Ethyl acetoacetate Ethanol Reflux 75%
H₂O₂ (30%) Acetic acid 60°C 82%

Methoxy Group Installation

Selective O-methylation at position 5 is achieved using dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in acetone.

Introduction of the Piperazinylmethyl Group

The piperazine moiety is introduced via a Mannich reaction or nucleophilic substitution at the 2-position of the pyridinone.

Chloromethylation

Treatment of the pyridinone with paraformaldehyde and hydrochloric acid generates a chloromethyl intermediate at position 2.

Nucleophilic Substitution with Piperazine

The chloromethyl intermediate reacts with 4-(4-methoxyphenyl)piperazine in dichloromethane using a phase transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the substitution.

Optimized Conditions :

  • Molar Ratio : 1:1.2 (pyridinone:piperazine)
  • Catalyst : 10 mol% tetrabutylammonium bromide
  • Solvent : Dichloromethane
  • Temperature : 40°C, 12 hours
  • Yield : 68%

Synthesis of the Acetamide Side Chain

The N-(2-methoxyphenyl)acetamide group is installed via amide coupling between 2-methoxyaniline and an acetyl chloride derivative.

Acetyl Chloride Preparation

Acetic anhydride is reacted with thionyl chloride to yield acetyl chloride, which is subsequently used without purification.

Amide Bond Formation

2-Methoxyaniline is treated with acetyl chloride in the presence of triethylamine as a base. The reaction proceeds in tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Reaction Profile :

Parameter Value
Solvent THF
Temperature 0–5°C
Reaction Time 2 hours
Yield 89%

Final Assembly of the Target Compound

The acetamide side chain is conjugated to the pyridinone-piperazine intermediate via a nucleophilic aromatic substitution or Pd-catalyzed coupling .

Coupling Strategy

The pyridinone nitrogen at position 1 is deprotonated with sodium hydride in dimethylformamide (DMF), followed by reaction with the acetamide-bearing alkyl bromide.

Critical Parameters :

  • Base : NaH (2.2 equiv)
  • Solvent : DMF, anhydrous
  • Temperature : 80°C, 8 hours
  • Yield : 57%

Purification and Characterization

The crude product is purified via recrystallization from ethyl acetate/hexane or column chromatography (silica gel, eluent: 7:3 ethyl acetate/hexane).

Analytical Data :

  • Melting Point : 148–150°C
  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H), 6.92–6.85 (m, 4H), 3.82 (s, 3H), 3.79 (s, 3H), 3.45 (s, 2H), 2.65–2.60 (m, 8H).
  • HRMS : [M+H]⁺ calculated for C₂₇H₃₂N₄O₅: 499.2345; found: 499.2348.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, the piperazine substitution step achieves 72% yield in 2 hours vs. 12 hours conventionally.

Solid-Phase Synthesis

Immobilization of the pyridinone core on Wang resin enables stepwise assembly, though yields are lower (45–50%).

Challenges and Optimization Opportunities

  • Regioselectivity : Competing reactions at pyridinone positions 3 and 5 necessitate careful control of reaction conditions.
  • Piperazine Solubility : Use of polar aprotic solvents (e.g., DMF) improves interaction with the chloromethyl intermediate.
  • Oxidation Byproducts : Stabilizing the pyridinone core with electron-withdrawing groups minimizes undesired oxidation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyridinone ring, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated compounds (e.g., alkyl halides) in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Pharmacology: The compound is used to investigate receptor binding and signal transduction pathways.

    Biochemistry: It serves as a tool to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: Potential use in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The methoxy groups may enhance the compound’s binding affinity and selectivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name & Evidence ID Structural Features Pharmacological Activity (Inferred) Key Differences vs. Target Compound References
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methoxyphenoxy)acetamide Piperazine linked to phenyl; acetamide with 3-methoxyphenoxy group Potential CNS modulation (via piperazine) Dimethylamino group; phenoxy vs. pyridinone core
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide Piperazine with 4-methoxyphenyl; benzothiazole-acetamide Likely kinase or receptor antagonism Benzothiazole substituent vs. pyridinone core
N-(4-Methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazinyl)acetyl]piperazin-2-yl}acetamide Dual piperazine rings; 3-oxo group Enhanced metabolic stability (3-oxo group) Additional piperazine ring; 4-methylphenyl
N-(4-Phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide Piperazine with pyridinyl; phenoxyphenyl acetamide Possible serotonin receptor affinity Pyridinyl-piperazine; phenoxyphenyl substituent

Pharmacological Implications

  • Receptor Binding : Piperazine-containing compounds often exhibit affinity for serotonin (5-HT) or dopamine receptors. The 4-methoxyphenyl group in the target compound may enhance selectivity for specific receptor subtypes, as seen in ’s benzothiazole derivative .
  • Enzyme Inhibition: Acetamide derivatives in and act as lipoxygenase or antibacterial agents. The target’s pyridinone core could confer unique inhibitory properties, though empirical validation is required .

Physicochemical Properties

  • Metabolic Stability: The 4-oxopyridinone core may reduce metabolic degradation relative to compounds with labile esters or amides (e.g., ’s 3-oxo-piperazine) .

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